1-(Furan-3-yl)-2-(methylamino)ethan-1-one
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Overview
Description
1-(Furan-3-yl)-2-(methylamino)ethan-1-one is an organic compound that features a furan ring attached to an ethanone backbone with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one typically involves the reaction of furan-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-2-(methylamino)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Furan-3-yl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophen-3-yl)-2-(methylamino)ethan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)-2-(methylamino)ethan-1-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-(Furan-3-yl)-2-(methylamino)ethan-1-one is unique due to the presence of the furan ring at the 3-position, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-8-4-7(9)6-2-3-10-5-6/h2-3,5,8H,4H2,1H3 |
InChI Key |
VNEMDXJOWZYFNK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=COC=C1 |
Origin of Product |
United States |
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